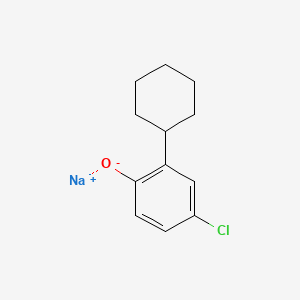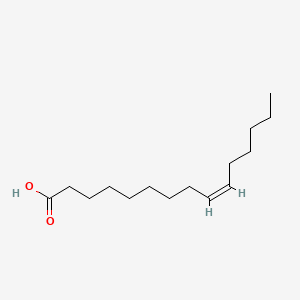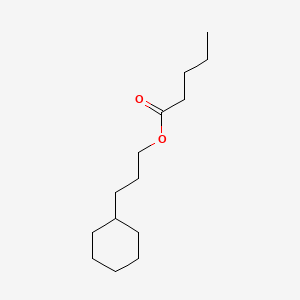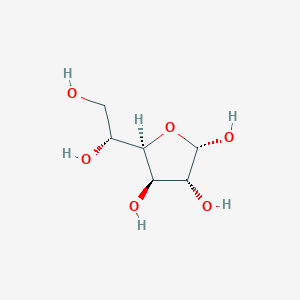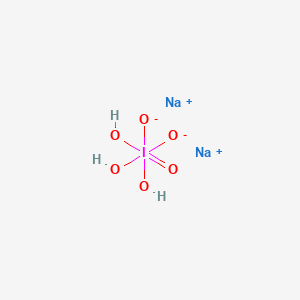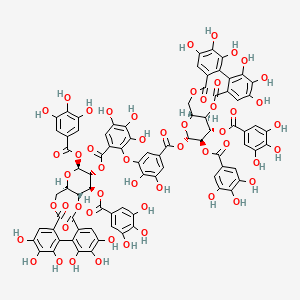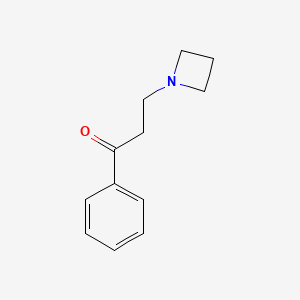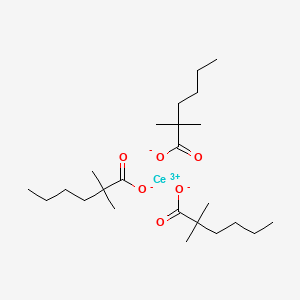
Dimethylhexanoic acid, cerium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylhexanoic acid, cerium salt is a compound with the molecular formula C24H45CeO6 and a molecular weight of 569.726 g/mol . It is a cerium salt of dimethylhexanoic acid, where cerium is in the +3 oxidation state. This compound is part of a broader class of cerium-based compounds known for their unique chemical properties and applications in various fields, including catalysis and materials science .
Preparation Methods
The preparation of dimethylhexanoic acid, cerium salt typically involves the reaction of cerium salts with dimethylhexanoic acid. One common method is to react cerium (IV) salts with the sodium or potassium salt of dimethylhexanoic acid in an aqueous solution . The reaction conditions often include controlled temperature and pH to ensure the formation of the desired cerium salt. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high purity and yield .
Chemical Reactions Analysis
Dimethylhexanoic acid, cerium salt can undergo various chemical reactions, including:
Oxidation and Reduction: Cerium in the compound can switch between +3 and +4 oxidation states, making it useful in redox reactions.
Substitution Reactions: The carboxylate groups in dimethylhexanoic acid can participate in substitution reactions with other nucleophiles.
Complex Formation: Cerium can form complexes with other ligands, which can alter its reactivity and properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylhexanoic acid, cerium salt has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and industrial processes due to its redox properties.
Biomedical Applications: Cerium-based compounds, including this compound, are studied for their potential in medical applications such as antioxidant therapy and antibacterial agents.
Materials Science: The compound is used in the development of advanced materials, including coatings and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethylhexanoic acid, cerium salt involves its ability to undergo redox reactions, switching between Ce(III) and Ce(IV) states . This redox cycling allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . In antibacterial applications, the compound can disrupt bacterial cell membranes and generate reactive oxygen species that kill bacteria .
Comparison with Similar Compounds
Dimethylhexanoic acid, cerium salt can be compared with other cerium-based compounds such as:
Cerium (III) nitrate hexahydrate: Used in similar applications but has different solubility and reactivity properties.
Cerium (IV) oxide: Known for its catalytic and antioxidant properties but differs in its physical form and specific applications.
Cerium (III) octanoate: Another cerium carboxylate with similar uses but different chain length and properties.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
CAS No. |
93983-66-5 |
|---|---|
Molecular Formula |
C24H45CeO6 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
cerium(3+);2,2-dimethylhexanoate |
InChI |
InChI=1S/3C8H16O2.Ce/c3*1-4-5-6-8(2,3)7(9)10;/h3*4-6H2,1-3H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
ZDCOZKQRWYABAU-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


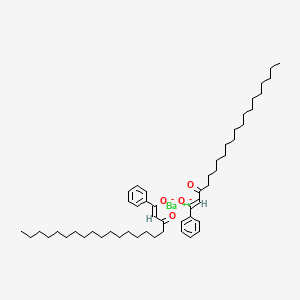
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)

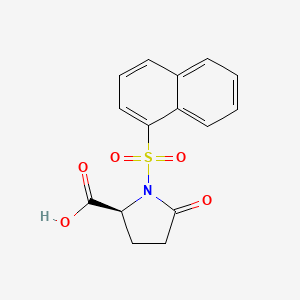
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
